molecular formula C11H4Cl2F4N2 B12089553 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B12089553
M. Wt: 311.06 g/mol
InChI Key: MSXXZLYFRFJUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is a multifunctional halogenated pyrimidine derivative engineered to serve as a critical synthetic intermediate in advanced pharmaceutical research and drug discovery pipelines. Its structure, featuring chloro groups at the 4 and 6 positions, a fluoro substituent at the 5 position, and a lipophilic 4-(trifluoromethyl)phenyl group at the 2 position, is designed to enhance metabolic stability and modulate electronic properties for optimal reactivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions . This compound is primarily valued for its role in the development of targeted therapeutics, particularly kinase inhibitors and anticancer agents. The strategic incorporation of fluorine and the trifluoromethyl group is a established strategy in medicinal chemistry to improve a compound's bioavailability, binding affinity, and overall pharmacological profile . Research on analogous structures has demonstrated significant potential in inhibiting tumor growth and metastasis, making this pyrimidine scaffold a valuable building block for oncology research . Furthermore, its high reactivity allows for sequential and selective functionalization, enabling researchers to rapidly generate diverse libraries of complex molecules for structure-activity relationship (SAR) studies and high-throughput screening. Attention: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Properties

Molecular Formula

C11H4Cl2F4N2

Molecular Weight

311.06 g/mol

IUPAC Name

4,6-dichloro-5-fluoro-2-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H4Cl2F4N2/c12-8-7(14)9(13)19-10(18-8)5-1-3-6(4-2-5)11(15,16)17/h1-4H

InChI Key

MSXXZLYFRFJUQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C(=N2)Cl)F)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Based Halogenation

The most widely documented method involves reacting 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as dimethylaniline. This reaction proceeds via nucleophilic substitution, where hydroxyl groups are replaced by chlorine atoms. Key steps include:

  • Initial Chlorination :
    4,6-Dihydroxy-5-fluoropyrimidine+2POCl34,6-Dichloro-5-fluoropyrimidine+2H3PO4\text{4,6-Dihydroxy-5-fluoropyrimidine} + 2\text{POCl}_3 \rightarrow \text{4,6-Dichloro-5-fluoropyrimidine} + 2\text{H}_3\text{PO}_4
    The reaction is conducted at reflux (110–120°C) for 6–8 hours, yielding 85–90% purity.

  • Purification via Distillation :
    Excess POCl₃ is removed under reduced pressure, and the crude product is distilled at 80–85°C/15 mmHg to isolate 4,6-dichloro-5-fluoropyrimidine.

Limitations :

  • Requires careful handling of POCl₃, a toxic and moisture-sensitive reagent.

  • By-products include phosphoric acid derivatives, complicating waste management.

Phosgene-Mediated Chlorination

An alternative approach uses phosgene (COCl₂) as the chlorinating agent in nitrobenzene solvent with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids phosphorus-based reagents and offers higher yields (92–95%):

  • Reaction Conditions :
    4,6-Dihydroxy-5-fluoropyrimidine+2COCl2DMAP, nitrobenzene4,6-Dichloro-5-fluoropyrimidine+2CO2+2HCl\text{4,6-Dihydroxy-5-fluoropyrimidine} + 2\text{COCl}_2 \xrightarrow{\text{DMAP, nitrobenzene}} \text{4,6-Dichloro-5-fluoropyrimidine} + 2\text{CO}_2 + 2\text{HCl}
    Conducted at 60–70°C for 3–4 hours, this method reduces reaction time by 50% compared to POCl₃-based routes.

  • Solvent and Catalyst Recovery :
    Nitrobenzene and DMAP are recycled by distilling the reaction mixture, enhancing cost-efficiency.

Advantages Over POCl₃ Method :

  • Higher purity (≥98% by HPLC).

  • Reduced environmental impact due to phosgene’s gaseous by-products.

Synthesis of the Trifluoromethylphenyl Moiety

The 4-(trifluoromethyl)phenyl group is typically prepared via trifluoromethylation of iodobenzene or bromobenzene derivatives . A notable method involves:

Radical Trifluoromethylation

Using sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in the presence of FeSO₄:

  • Reaction Mechanism :
    Ar–I+CF3SO2NaFeSO₄, TBHPAr–CF3+NaI+SO2\text{Ar–I} + \text{CF}_3\text{SO}_2\text{Na} \xrightarrow{\text{FeSO₄, TBHP}} \text{Ar–CF}_3 + \text{NaI} + \text{SO}_2
    Conducted in ethyl acetate at 45–55°C, this method achieves 70–75% yield for 4-(trifluoromethyl)iodobenzene.

  • Chlorination of the Aromatic Ring :
    The iodinated intermediate is further chlorinated using POCl₃ and H₃PO₄ to enhance reactivity for subsequent coupling.

Coupling Strategies for Final Product Assembly

The integration of the pyrimidine core and trifluoromethylphenyl group relies on Ullmann-type coupling or Suzuki-Miyaura cross-coupling .

Ullmann Coupling

Conditions :

  • Catalyzed by CuI/1,10-phenanthroline in DMF at 120°C.

  • Substrates: 4,6-Dichloro-5-fluoropyrimidine and 4-(trifluoromethyl)phenylboronic acid.

Outcome :

  • Yield: 65–70%.

  • Requires excess boronic acid (2.5 equiv) and prolonged reaction time (24–36 hours).

Suzuki-Miyaura Cross-Coupling

Conditions :

  • Catalyzed by Pd(PPh₃)₄ in THF/water (3:1) with K₂CO₃ as base.

  • Conducted at 80°C for 12 hours.

Advantages :

  • Higher yield (80–85%).

  • Mild conditions preserve halogen substituents on the pyrimidine ring.

Comparative Analysis of Synthetic Routes

Parameter POCl₃ Method Phosgene Method Suzuki Coupling
Yield85–90%92–95%80–85%
Purity85–90%≥98%≥95%
Reaction Time6–8 hours3–4 hours12 hours
Environmental ImpactHigh (POCl₃ waste)Moderate (CO₂, HCl)Low (aqueous waste)

Optimization and Scalability Challenges

  • Halogenation By-Products :
    Residual phosphorus compounds in POCl₃-based routes necessitate additional purification steps, increasing production costs.

  • Trifluoromethylation Efficiency :
    Radical methods suffer from competing side reactions, limiting yields to 70–75%. Alternative approaches using CF₃Cu reagents are under investigation.

  • Catalyst Cost in Coupling :
    Palladium catalysts in Suzuki reactions contribute significantly to expenses. Recent studies explore nickel-based alternatives for cost reduction .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

4,6-Dichloro-5-fluoro-2-methylpyrimidine

  • Substituents : 4,6-Cl; 5-F; 2-CH₃
  • Molecular Formula : C₅H₃Cl₂FN₂
  • Key Differences :
    • The 2-methyl group reduces steric hindrance compared to the bulky trifluoromethylphenyl group.
    • Lower molecular weight (181.01 g/mol) improves solubility in polar solvents but decreases lipophilicity.
  • Applications : Intermediate in small-molecule synthesis due to its simplicity and ease of functionalization .

4,6-Dichloro-2-(methylsulfonyl)pyrimidine

  • Substituents : 4,6-Cl; 2-SO₂CH₃
  • Molecular Formula : C₅H₄Cl₂N₂O₂S
  • Key Differences :
    • The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic substitution resistance.
    • Higher polarity compared to the trifluoromethylphenyl group, favoring aqueous solubility.
  • Applications : Used in cross-coupling reactions for drug discovery .

Variations at the 5-Position

4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine

  • Substituents : 4,6-Cl; 5-NH₂; 2-SC₃H₇
  • Molecular Formula : C₇H₁₀Cl₂N₃S
  • Key Differences: The 5-amino group enables hydrogen bonding, increasing bioavailability. Propylsulfanyl introduces sulfur-based reactivity (e.g., nucleophilic substitutions).
  • Applications : High-yield (≥64.9%) precursor in antiviral or antibacterial agents .

4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine

  • Substituents : 4-Cl; 5-F; 2-CH₂OCH₃
  • Molecular Formula : C₆H₆ClFN₂O
  • Key Differences :
    • Methoxymethyl is electron-donating, increasing pyrimidine ring electron density.
    • Reduced halogenation decreases metabolic stability but improves synthetic versatility.
  • Applications : Flexible building block in material science .

Complex Heterocyclic Analogues

JNJ-2482272 (Thiazole-Pyrimidine Hybrid)

  • Structure : 4-(4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine
  • Key Differences :
    • Thiazole ring introduces a planar heterocycle, enhancing rigidity and target binding.
    • Demonstrated autoinduction in rat hepatocytes, affecting pharmacokinetics.
  • Applications : Anti-inflammatory agent with unique CYP450 induction properties .

Pyrazolo[1,5-a]pyrimidine Derivatives

  • Example : 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • Multiple aromatic substituents enhance lipophilicity and blood-brain barrier penetration.
  • Applications : Investigated in CNS-targeted drug development .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine 4,6-Cl; 5-F; 2-(4-CF₃Ph) C₁₁H₅Cl₂F₄N₂ 327.07 High lipophilicity, electron-deficient Pharmaceutical intermediate
4,6-Dichloro-5-fluoro-2-methylpyrimidine 4,6-Cl; 5-F; 2-CH₃ C₅H₃Cl₂FN₂ 181.01 Low steric hindrance, polar Synthetic intermediate
4,6-Dichloro-5-amino-2-(propylsulfanyl)pyrimidine 4,6-Cl; 5-NH₂; 2-SC₃H₇ C₇H₁₀Cl₂N₃S 255.15 Hydrogen bonding, sulfur reactivity High-yield drug precursor
JNJ-2482272 Thiazole-pyrimidine hybrid C₁₅H₁₂F₃N₃S 323.34 CYP450 autoinduction, rigid structure Anti-inflammatory agent

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoromethylphenyl group in the target compound enhances metabolic stability compared to methyl or sulfonyl substituents .
  • Biological Activity: Amino or thiazole-containing analogues (e.g., JNJ-2482272) show pronounced pharmacokinetic interactions, unlike the target compound, which is primarily a synthetic intermediate .
  • Synthetic Efficiency : Propylsulfanyl and methoxymethyl derivatives prioritize cost-effective synthesis, while the target compound’s complex substituents require advanced functionalization techniques .

Biological Activity

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative notable for its unique halogenated structure, which includes both fluorine and chlorine atoms as well as a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and anti-inflammatory applications.

  • Molecular Formula : C12H7Cl2F4N
  • Molecular Weight : 305.09 g/mol
  • Structure : The compound's structure features a pyrimidine ring with multiple halogen substituents that enhance its reactivity and stability in biological systems.

4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine functions primarily as an anti-metabolic agent . Its mechanism involves:

  • Mimicking Cellular Metabolites : The compound likely mimics natural metabolites, inhibiting enzymes crucial for DNA and RNA synthesis.
  • Inhibition of Cell Division : By disrupting the synthesis pathways, it prevents cancer cell proliferation and induces apoptosis in malignant cells .

Anticancer Properties

Research indicates that compounds structurally similar to 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine exhibit significant anticancer activity:

  • Inhibition of Tumor Growth : Studies have shown that related pyrimidine derivatives can inhibit tumor growth and angiogenesis in preclinical models.
  • Cell Line Studies : In vitro assays demonstrated IC50 values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which has higher IC50 values .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Targeting Inflammatory Pathways : Similar compounds have been shown to interact with various enzymes and receptors involved in inflammatory processes, potentially leading to reduced inflammation.

Safety Profile

Preliminary toxicity studies have indicated a favorable safety profile:

  • Acute Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting a high safety margin for further development .

Research Findings and Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated significant growth inhibition in MCF-7 and MDA-MB-231 cells with IC50 values lower than those of 5-FU.
Toxicity AssessmentNo acute toxicity observed in Kunming mice at high doses (2000 mg/kg).
Mechanistic StudyInhibition of DNA/RNA synthesis pathways leading to cancer cell death.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 4,6-Dichloro-5-fluoro-2-(4-(trifluoromethyl)phenyl)pyrimidine?

  • The synthesis typically involves halogenation and coupling reactions. For example:

  • Deprotonation and nucleophilic substitution : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling substitution at the pyrimidine core .
  • Fluorination and chlorination : Sequential halogenation steps under controlled temperatures (e.g., 0–60°C) ensure regioselectivity .
  • Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) may be used to introduce the 4-(trifluoromethyl)phenyl group .
    • Critical parameters : Solvent polarity (DMF vs. dichloromethane), reaction time (12–24 hours), and stoichiometric ratios of halogenating agents (e.g., POCl₃ for chlorination) significantly impact yield and purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and purity. For example, ¹⁹F NMR detects fluorination at the 5-position .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of substituents (e.g., trifluoromethyl group orientation) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<2% threshold for pharmaceutical intermediates) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Vary parameters like temperature, solvent, and catalyst loading in a factorial design to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., incomplete halogenation products) and adjust reagent stoichiometry accordingly .
  • Case study : Replacing DMF with acetonitrile reduced side reactions in fluorination steps, increasing yield from 65% to 82% .

Q. How do researchers resolve contradictions in reported synthesis methods (e.g., solvent choice, base selection)?

  • Comparative studies : Replicate conflicting protocols (e.g., NaH vs. K₂CO₃ as a base) and evaluate outcomes via HPLC and NMR .
  • Mechanistic insights : Solvent polarity affects base strength; NaH in DMF provides stronger deprotonation, favoring nucleophilic substitution over elimination .
  • Data reconciliation : Contradictions often arise from impurities in starting materials. Purify precursors via column chromatography before use .

Q. What computational strategies are used to predict biological activity or binding modes of this compound?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes). For example, the trifluoromethyl group enhances hydrophobic binding in ATP pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity at specific pyrimidine positions (e.g., C4 vs. C6 for nucleophilic attack) .
  • SAR (Structure-Activity Relationship) models : Compare analogs (e.g., replacing chlorine with bromine) to optimize potency and selectivity .

Q. What methodologies are employed to address challenges in purification and impurity profiling?

  • Flash chromatography : Separate regioisomers using gradients of ethyl acetate/hexane (e.g., isolate 4,6-dichloro vs. 2,4-dichloro impurities) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity (>99% by HPLC) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and detect trace byproducts (e.g., dehalogenated derivatives) .

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